molecular formula C9H9BrN2S B8795081 5-Bromo-2-(2,5-dimethylpyrrol-1-yl)thiazole CAS No. 918792-84-4

5-Bromo-2-(2,5-dimethylpyrrol-1-yl)thiazole

Cat. No. B8795081
M. Wt: 257.15 g/mol
InChI Key: NTVKNAYKEZCLHE-UHFFFAOYSA-N
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Patent
US07935722B2

Procedure details

Prepare using procedures essentially as described for 5-bromo-2-(2,5-dimethylpyrrol-1-yl)thiazole (Preparation 25) starting with 2-amino-5-bromopyridine. MS (ES): m/z 252 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1S[C:5]([N:7]2[C:11]([CH3:12])=[CH:10][CH:9]=[C:8]2[CH3:13])=[N:4][CH:3]=1.N[C:15]1[CH:20]=CC(Br)=CN=1>>[Br:1][C:2]1[CH:15]=[CH:20][C:5]([N:7]2[C:11]([CH3:12])=[CH:10][CH:9]=[C:8]2[CH3:13])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C(S1)N1C(=CC=C1C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepare

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=NC1)N1C(=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.